molecular formula C27H24N4O4 B11197202 N-(2,4-dimethoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(2,4-dimethoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197202
M. Wt: 468.5 g/mol
InChI Key: VXFULFAIHDOPJI-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest for researchers.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O4/c1-16-4-8-19(9-5-16)31-27(33)22-15-28-23-11-7-17(12-21(23)25(22)30-31)26(32)29-14-18-6-10-20(34-2)13-24(18)35-3/h4-13,15,30H,14H2,1-3H3,(H,29,32)

InChI Key

VXFULFAIHDOPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from commercially available reagents. The process may include:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents like dimethoxybenzyl chloride and methylphenylboronic acid.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions of the molecule, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organometallic reagents like Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A related compound with similar structural features.

    3,4-Dimethoxyphenethylamine: Another compound with methoxy groups on the phenyl ring.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique pyrazoloquinoline core, which imparts distinct chemical and biological properties

Biological Activity

N-(2,4-dimethoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline core with various substituents that may influence its biological activity. The molecular formula is C21H22N4O4C_{21}H_{22}N_{4}O_{4} and it has a molecular weight of approximately 378.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer properties, antimicrobial effects, and neuroprotective activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Key Findings:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, which is critical for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported effective inhibition of gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Efflux Pumps : Similar compounds have been shown to inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is crucial for overcoming multidrug resistance in cancer therapy .
  • Interaction with Cellular Pathways : The compound may interact with key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a significant reduction in tumor volume in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Clinical isolates tested against the compound showed promising results in reducing bacterial load in infected tissues.

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